molecular formula C17H21N3O2 B2661059 5-(4-butoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine CAS No. 2034544-94-8

5-(4-butoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Cat. No.: B2661059
CAS No.: 2034544-94-8
M. Wt: 299.374
InChI Key: WAVHHTQHXFCASU-UHFFFAOYSA-N
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Description

5-(4-butoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core with a butoxybenzoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-butoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrazole derivative with a suitable benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than batch reactors. Catalysts might also be employed to increase the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

5-(4-butoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: The major product would be a carboxylic acid derivative.

    Reduction: The major product would be a reduced form of the pyrazolo[1,5-a]pyrazine ring.

    Substitution: The major product would be a substituted benzoyl derivative.

Scientific Research Applications

5-(4-butoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 5-(4-butoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine: A similar compound with a different substituent pattern.

    1,2,3-triazolo[1,5-a]pyrazine: Another heterocyclic compound with a similar core structure but different functional groups.

Uniqueness

5-(4-butoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is unique due to its specific substituent, which can impart distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Properties

IUPAC Name

(4-butoxyphenyl)-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-2-3-12-22-16-6-4-14(5-7-16)17(21)19-10-11-20-15(13-19)8-9-18-20/h4-9H,2-3,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVHHTQHXFCASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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